

## Zafirlukast chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

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# **Zafirlukast: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Zafirlukast** is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, utilized in the chronic management of asthma. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the characterization of **zafirlukast**'s pharmacological activity are provided, along with a visual representation of its role in the CysLT1 signaling pathway.

### **Chemical Structure and Identification**

**Zafirlukast** is a synthetic peptide leukotriene receptor antagonist.[1] Its chemical structure is characterized by an indole core, a carbamate ester, and an N-sulfonylcarboxamide group.[2]

- IUPAC Name: cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate[2]
- SMILES: CC1=CC=CC1S(=0)
   (=0)NC(=0)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=0)OC5CCCC5)C)OC[2]
- InChl: InChl=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-



25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)[2]

## **Physicochemical Properties**

**Zafirlukast** is a fine white to pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	С31Н33N3O6S	
Molecular Weight	575.68 g/mol	_
Melting Point	138 to 140 °C	_
Water Solubility	0.000962 mg/mL	_
	Slightly soluble in methanol;	_
	freely soluble in	
Solubility in other solvents	tetrahydrofuran,	
	dimethylsulfoxide, and	
	acetone.	
logP	5.4	_
pKa (Strongest Acidic)	4.29	_
pKa (Strongest Basic)	-1.1	_

## **Mechanism of Action and Signaling Pathway**

**Zafirlukast** is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD<sub>4</sub> and LTE<sub>4</sub>) at the CysLT1 receptor. Cysteinyl leukotrienes are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway edema, and mucus secretion.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligands (LTD4, LTC4, LTE4), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3



stimulates the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with elevated intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. By competitively binding to the CysLT1 receptor, **zafirlukast** blocks these downstream signaling events.



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Figure 1: Zafirlukast's inhibition of the CysLT1 receptor signaling pathway.

# Experimental Protocols Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol determines the binding affinity of **zafirlukast** for the CysLT1 receptor through competitive displacement of a radiolabeled ligand.

#### Materials:

- Cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
- [3H]-LTD4 as the radioligand.
- Unlabeled LTD4 for determining non-specific binding.
- Zafirlukast.

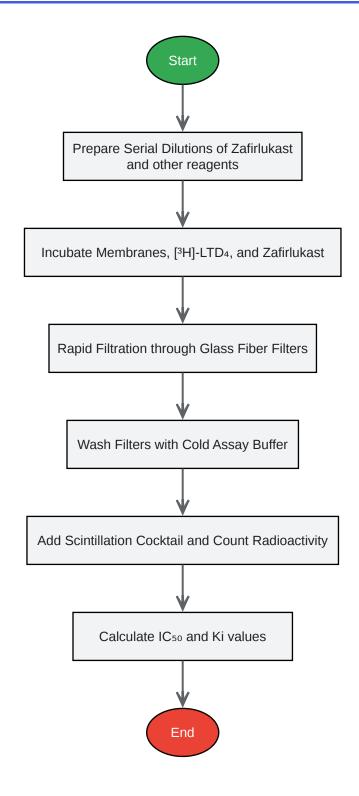


- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl<sub>2</sub>, 10 mM CaCl<sub>2</sub>, and 0.1% BSA).
- · Glass fiber filter mats.
- Scintillation cocktail.

#### Procedure:

- Prepare serial dilutions of **zafirlukast** in the assay buffer.
- In a 96-well plate, combine the CysLT1 receptor-containing cell membranes, [3H]-LTD4 (at a concentration near its Kd), and either **zafirlukast** (for competition binding), assay buffer (for total binding), or a saturating concentration of unlabeled LTD4 (for non-specific binding).
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC<sub>50</sub> value of **zafirlukast** by plotting the percentage of specific binding against the logarithm of the **zafirlukast** concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.





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- To cite this document: BenchChem. [Zafirlukast chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
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